molecular formula C26H43NO3 B8508892 2-Octadecanoyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 56776-08-0

2-Octadecanoyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B8508892
CAS RN: 56776-08-0
M. Wt: 417.6 g/mol
InChI Key: OUMMMEILOGBHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octadecanoyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H43NO3 and its molecular weight is 417.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Octadecanoyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Octadecanoyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56776-08-0

Product Name

2-Octadecanoyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Molecular Formula

C26H43NO3

Molecular Weight

417.6 g/mol

IUPAC Name

2-octadecanoyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)27-25(29)22-19-17-18-20-23(22)26(27)30/h17-18,22-23H,2-16,19-21H2,1H3

InChI Key

OUMMMEILOGBHKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1C(=O)C2CC=CCC2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-cyclohexene-1,2-dicarboximide (151g) and triethylamine (300 mls) in dichloropropane (900 mls) was maintained at a temperature of 50° C during the addition thereto over a period of 10 minutes, with constant stirring, of a solution of stearoyl chloride (302.5g) in a dichloropropane (300 mls). The mixture was stirred at 50° C for a further period of 10 minutes during which time triethylamine hydrochloride precipitated out, and was then filtered hot. The filtered precipitate was then washed with small portions of hot dichloropropane and the washings were combined with the filtrate. The solvent from the combined washings and filtrate was then evaporated off in a rotary evaporator to yield solid N-stearoyl-4-cyclohexene-1,2-dicarboximide, which was recrystallised from 60° - 80° petroleum ether.
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